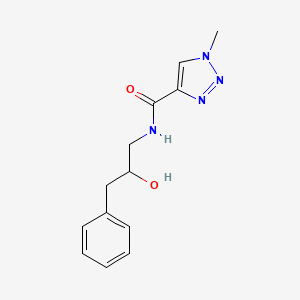
4-Piperidin-1-ylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Phenylenediamine (PPD) is an organic compound with the chemical formula C₆H₄(NH₂)₂ . It appears as a white crystalline solid that can darken upon exposure to air oxidation. PPD has diverse applications, including its use as a component in engineering polymers, composites (such as Kevlar), and hair dyes. It is occasionally employed as a substitute for henna .
Synthesis Analysis
PPD is a primary intermediate for azo dye synthesis. It is utilized in oxidative hair dye formulations and henna tattoo inks. The final permanent color in hair dye develops through complex chemical reactions involving an oxidant (e.g., hydrogen peroxide) and a coupler (e.g., resorcinol). PPD undergoes (aut)oxidative transformations, leading to the formation of various intermediates and byproducts .
Molecular Structure Analysis
The molecular structure of PPD consists of a benzene ring with two amino groups (NH₂) attached at the para positions (1,4-positions). This arrangement gives rise to its characteristic properties and reactivity .
Chemical Reactions Analysis
PPD can undergo several chemical reactions, including oxidation . Notably, it is transformed into haptens (such as benzoquinone diimine , benzoquinone , or Bandrowski’s Base ) during the hair coloration process. These haptens are associated with allergic contact dermatitis. Couplers in hair dyes scavenge some of these haptens, but not completely. Understanding these reactions is crucial for assessing PPD’s toxicological potential .
Physical And Chemical Properties Analysis
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-piperidin-1-ylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBADGOPDIOVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

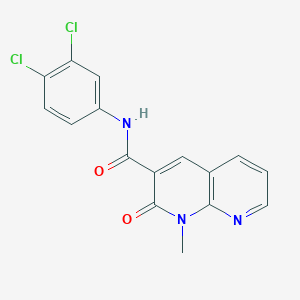
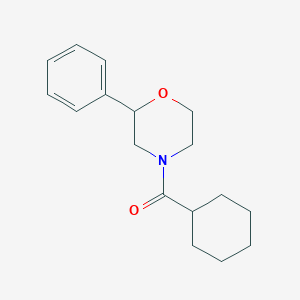
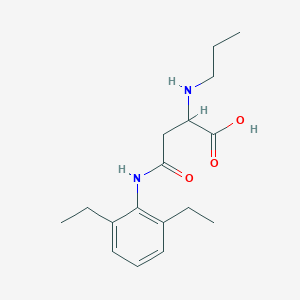
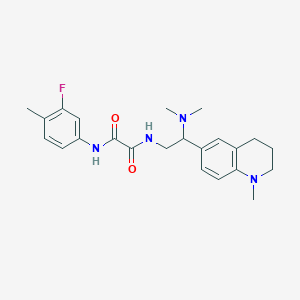
![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)
![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)
![(1S,7S,10R,12S,15R,16R,17S,18R,21R,22R,24S)-1,6,6,15,17,20,20-Heptamethyl-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacosane-7,21,22-triol](/img/structure/B2979592.png)
![N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979593.png)
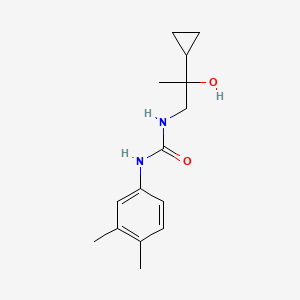
![3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2979598.png)
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2979601.png)
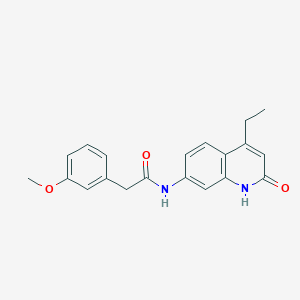
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979603.png)
